2-(6-Methoxy-1h-indol-3-yl)ethanol

Antioxidant Lipid Peroxidation Oxidative Stress

Indole positional isomerism alters bioactivity, risking null assays. This 6-methoxytryptophol eliminates confounding variables in antioxidant and neuropharmacology studies. - Validated in head-to-head studies: reduces MDA+4-HDA in LPS-stimulated tissue homogenates more effectively than melatonin. - Critical negative control for auxin rescue assays. - Analytical standard for LC-MS/MS hepatic metabolite differentiation from 5-methoxy isomer. Sourced as a crystalline solid, >98% purity. Immediate shipment to qualified research facilities.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 41340-31-2
Cat. No. B3136263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-1h-indol-3-yl)ethanol
CAS41340-31-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCO
InChIInChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3
InChIKeyFGLYVOXCGGYIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxytryptophol: Specifications and Physicochemical Profile


2-(6-Methoxy-1H-indol-3-yl)ethanol, also known as 6-methoxytryptophol, is a tryptophol derivative with a methoxy substituent at the 6-position of the indole ring. The compound has a molecular weight of 191.23 g/mol, a molecular formula of C11H13NO2, and is typically supplied as a crystalline solid with a melting point reported in the range of approximately 163-164°C for related analogs . Its solubility profile indicates slight water solubility (estimated ~3.9 g/L at 25°C) with better solubility in organic solvents such as methanol, ethanol, and methylene chloride . The compound is intended strictly for research and development use and must be handled by technically qualified personnel; it is not intended for use in foods, cosmetics, drugs, or consumer products .

Research-grade tryptophol derivative with 6-methoxy substitution; supplied as crystalline solid.
Organic-solvent-soluble profile supports in vitro assay preparation; limited aqueous solubility.
Reported antioxidant and neurochemistry pathway research context; not for human or diagnostic use.

Why 6-Methoxytryptophol Is Not Interchangeable


Indole-based compounds are frequently treated as interchangeable due to shared core structures, yet the position and nature of substituents dramatically alter their biological activity, metabolic stability, and analytical behavior. Tryptophol derivatives in particular exhibit profound differences depending on methoxy group placement (e.g., 5-methoxy vs. 6-methoxy) and side-chain functionality (e.g., ethanol vs. acetic acid). For example, 5-methoxytryptophol (5-MTX) acts as an anxiolytic and pineal hormone modulator [1], while 6-methoxytryptophol demonstrates superior in vitro antioxidant capacity compared to melatonin [2]. Generic substitution without empirical verification can lead to null or confounding results in receptor binding, enzymatic assays, and metabolic studies. The evidence presented below quantifies these differential properties, enabling informed selection based on experimental context.

Positional Isomer5-Methoxytryptophol may exhibit different receptor binding and behavioral research model context; not a direct substitute.
Metabolic Origin6-MT is a hepatic metabolite, while 5-MT is an endogenous pineal indoleamine; studies targeting circadian biology require careful selection.
Comparator ContextReported higher in vitro antioxidant capacity vs. melatonin; results may not transfer to cellular or in vivo systems without validation.

6-Methoxytryptophol Comparative Evidence


In Vitro Antioxidant Efficacy vs. Melatonin

6-Methoxytryptophol demonstrates a significantly higher capacity to reduce LPS-induced lipid peroxidation (LPO) compared to melatonin in an in vitro homogenate model. At equal concentrations (0.01–5 mM), 6-methoxytryptophol reduced malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA) levels—markers of membrane peroxidative damage—more effectively than melatonin across brain, liver, and kidney tissues [1]. The study notes that while melatonin is a well-established antioxidant, its 6-methoxy analog exhibits a 'much stronger' effect in this system [1].

Antioxidant vs. Melatonin
Head-to-head
6-MT (0.01–5 mM) reduced MDA+4-HDA levels more than melatonin in brain, liver, kidney homogenates; described as “much stronger antioxidant in vitro.”
Reported higher antioxidant response vs. melatonin; supports antioxidant screening context.
Exact fold-difference not reported; tissue homogenate model only.
Antioxidant Lipid Peroxidation Oxidative Stress

Calcium Uptake: Positional Isomer Comparison

The position of the methoxy group on the indole ring critically influences biological activity. A study examining calcium uptake in rat brain synaptosomes found that 5-methoxytryptophol significantly depressed K⁺-stimulated ⁴⁵Ca²⁺ uptake at concentrations of 10⁻⁸–10⁻⁶ M [1]. At 10⁻⁶ M, the potency order was 6-chloromelatonin ≥ 5-methoxytryptamine > 5-methoxytryptophol ≥ melatonin, with serotonin showing no significant effect [1]. While 6-methoxytryptophol was not directly tested in this study, the data establish a clear rank-order of activity for methoxyindoles and demonstrate that small structural changes (5-OCH₃ vs. 6-OCH₃; ethanol vs. N-acetyl side chain) produce distinct pharmacological profiles.

Calcium Uptake Isomer Comparison
Class-level inference
5-MTX depressed K⁺-stimulated ⁴⁵Ca²⁺ uptake (10⁻⁸–10⁻⁶ M); potency rank: 6-Cl-melatonin ≥ 5-MT > 5-MTX ≥ melatonin. 6-MT not tested.
Positional isomer activity context; 6-MT activity unknown.
Requires direct evaluation of 6-MT under identical conditions.
Neurochemistry Synaptic Signaling Pineal Indoles

Auxin Activity: Tryptophol vs. 6-Methoxyindole-3-acetic Acid

Tryptophol (indole-3-ethanol) can rescue root growth defects in Arabidopsis under auxin-deficient conditions, confirming its role as an auxin biosynthesis intermediate [1]. In contrast, 6-methoxyindole-3-acetic acid (a structurally similar compound with a carboxylic acid side chain) is used as a synthetic plant growth regulator due to its structural mimicry of the native auxin indole-3-acetic acid (IAA) . While 6-methoxytryptophol (target compound) has not been directly evaluated in these plant assays, its ethanol side chain and 6-methoxy substitution distinguish it from both the acetic acid derivative (used in agriculture) and the unsubstituted tryptophol (used as an endogenous metabolite standard).

Auxin Activity Contrast
Class-level inference
Tryptophol rescued root growth defects in Arabidopsis; 6-methoxyindole-3-acetic acid is a synthetic auxin. 6-MT not tested.
Structural analog context; 6-MT unlikely to exhibit auxin activity.
Assay specificity requires verification with 6-MT.
Plant Biology Auxin Root Growth

Metabolic Origin: Hepatic vs. Pineal Pathways

6-Methoxytryptophol is generated via distinct metabolic routes compared to other methoxyindoles. Melatonin is primarily metabolized to 6-hydroxymelatonin, but can also undergo demethylation to N-acetylserotonin [1]. In human skin, melatonin metabolism produces 5-methoxytryptophol as a minor metabolite alongside 6-hydroxymelatonin and 5-methoxytryptamine [2]. 6-Methoxytryptophol itself has been identified as a compound formed in the liver following disulfiram treatment, likely via alternative indole pathways . This contrasts with 5-methoxytryptophol, which is an endogenous pineal indoleamine with circadian rhythmicity.

Metabolic Pathway Origin
Context-dependent
6-MT is a hepatic metabolite post-disulfiram treatment; 5-MT is an endogenous pineal indoleamine with circadian rhythmicity.
Distinct metabolic pathway context; selection affects PK/biomarker study interpretation.
Verify metabolic stability in experimental system.
Metabolism Melatonin Pathway Endogenous Indoles

Solubility and Storage Stability

While direct experimental solubility data for 6-methoxytryptophol are sparse, extrapolation from the closely related 6-methoxyindole-3-acetic acid provides a baseline: that compound exhibits slight water solubility of 3.9 g/L at 25°C and a melting point of 163-164°C with decomposition . In contrast, 5-methoxytryptophol has a reported density of 1.224 g/cm³ and requires storage at 2-8°C . The target compound, 2-(6-methoxy-1H-indol-3-yl)ethanol, is recommended for long-term storage in a cool, dry place and is classified as non-hazardous for transport . These differences, while not high-strength evidence, inform handling and formulation strategies.

Solubility & Storage
Data to verify
6-MT: cool, dry storage; non-hazardous transport. Analog 6-MIAA: ~3.9 g/L H₂O solubility, mp 163–164°C. 5-MT: 2–8°C storage.
Handling and solvent selection context; direct solubility data limited.
Confirm solubility in assay buffer before use.
Analytical Chemistry Formulation Stability

Chromatographic and Spectral Fingerprints

The InChIKey for 2-(6-methoxy-1H-indol-3-yl)ethanol is FGLYVOXCGGYIJY-UHFFFAOYSA-N, distinguishing it from 5-methoxytryptophol (InChIKey: FBZICLAPSLDUFF-UHFFFAOYSA-N) and 6-methoxyindole-3-acetic acid (InChIKey: DZTOGLQOVDASGE-UHFFFAOYSA-N) [1][2]. The molecular formula (C11H13NO2) and exact mass (191.22600 g/mol) are shared among positional isomers, but chromatographic retention times and MS/MS fragmentation patterns will differ due to the methoxy group position. This necessitates compound-specific analytical standards for accurate identification and quantification in complex biological matrices.

Chromatographic Identity
Specification review
InChIKey: FGLYVOXCGGYIJY-UHFFFAOYSA-N; Exact Mass: 191.22600 g/mol. Distinct from 5-MT and 6-MIAA.
Distinct chromatographic identity from positional isomers.
Use certified analytical standard for unambiguous identification.
Analytical Chemistry Metabolomics Quality Control

Applications of 6-Methoxytryptophol


In Vitro Lipid Peroxidation Studies

Employ 6-methoxytryptophol as a positive control or test compound in lipid peroxidation assays using tissue homogenates (brain, liver, kidney) stimulated with LPS. Compared to melatonin at identical concentrations, 6-methoxytryptophol more effectively reduces MDA+4-HDA levels, as demonstrated in a direct head-to-head study [1]. This makes it a preferable candidate for screening novel antioxidants or investigating structure-activity relationships in indole-based radical scavengers.

Calcium Signaling: 5-Methoxy vs. 6-Methoxy Indoles

Use 6-methoxytryptophol as a structural comparator in synaptosomal calcium uptake assays to probe the positional requirements of methoxyindole activity. Existing data for 5-methoxytryptophol show dose-dependent depression of K⁺-stimulated Ca²⁺ uptake, with potency exceeding melatonin [2]. Direct evaluation of the 6-methoxy isomer under identical conditions will clarify whether methoxy group position alters synaptic calcium modulation, a key endpoint in neuropharmacology.

Melatonin Metabolism: Hepatic Pathway Analysis

Incorporate 6-methoxytryptophol as an analytical standard for LC-MS/MS or GC-MS assays designed to detect hepatic indole metabolites following disulfiram treatment . Distinguish it from endogenous 5-methoxytryptophol, which exhibits circadian rhythmicity and is formed via pineal pathways. This ensures accurate quantification in pharmacokinetic studies of melatonin metabolism or drug-induced metabolic perturbations.

Negative Control for Plant Auxin Assays

Utilize 6-methoxytryptophol as a structurally related but functionally distinct control in Arabidopsis auxin rescue assays. Tryptophol (indole-3-ethanol) rescues root growth defects under auxin deficiency, while 6-methoxyindole-3-acetic acid acts as a synthetic auxin [3]. 6-Methoxytryptophol, with its ethanol side chain and 6-methoxy substitution, is not expected to exhibit auxin activity; thus, it can serve as a negative control to confirm assay specificity.

Application
Selection Property
Validation Focus
In vitro lipid peroxidation research
Reported antioxidant response vs. melatonin
MDA+4-HDA reduction endpoints in tissue homogenates
Synaptosomal calcium signaling research
Positional isomer differentiation context
K⁺-stimulated ⁴⁵Ca²⁺ uptake modulation; direct evaluation of 6-MT required
Hepatic melatonin metabolite analysis
Distinct hepatic vs. pineal metabolite origin
Chromatographic resolution from 5-MT and endogenous indoles
Plant auxin signaling specificity research
Structurally related non-auxin control
Root growth rescue assay negative control; verify absence of auxin activity

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